

Technical Guide: Structure Elucidation of 6-Phenoxypyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-phenoxypyridine-3-sulfonyl
Chloride

Cat. No.: B1305957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure, synthesis, and characterization of **6-phenoxypyridine-3-sulfonyl chloride**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a putative synthetic route and projects the expected analytical data based on established chemical principles and spectral data from analogous compounds. The methodologies and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyridine-based sulfonyl chlorides for applications in medicinal chemistry and drug development.

Introduction

Pyridine sulfonyl chlorides are a critical class of reagents and intermediates in organic synthesis, most notably in the construction of sulfonamide derivatives which are prevalent in a wide array of therapeutic agents. The introduction of a phenoxy group at the 6-position of the pyridine ring is anticipated to modulate the electronic properties and reactivity of the sulfonyl chloride moiety, as well as influence the pharmacokinetic and pharmacodynamic profile of its downstream derivatives. This guide details a plausible synthetic pathway and the expected analytical characterization for the novel compound, **6-phenoxypyridine-3-sulfonyl chloride**.

Proposed Structure and Physicochemical Properties

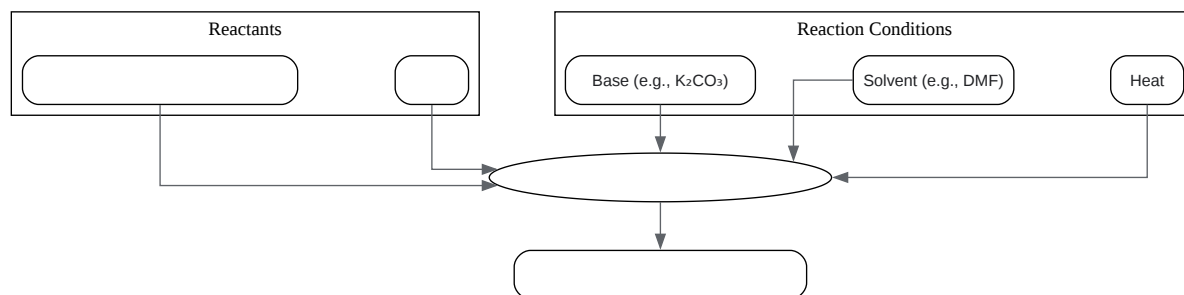
The proposed chemical structure for **6-phenoxy pyridine-3-sulfonyl chloride** is presented below. Key physicochemical properties have been estimated based on structurally related molecules.

Table 1: Estimated Physicochemical Properties

Property	Estimated Value
Molecular Formula	C ₁₁ H ₈ ClNO ₃ S
Molecular Weight	269.71 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Melting Point	Not available (predicted to be a solid at room temperature)
Solubility	Predicted to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO); likely insoluble in water.

Proposed Synthesis

A viable synthetic route to **6-phenoxy pyridine-3-sulfonyl chloride** is proposed via a nucleophilic aromatic substitution reaction. This involves the reaction of commercially available 6-chloropyridine-3-sulfonyl chloride with phenol in the presence of a suitable base. 6-chloropyridine-3-sulfonyl chloride serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-phenoxy pyridine-3-sulfonyl chloride**.

Detailed Experimental Protocol

To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phenol (1.1 eq) and potassium carbonate (1.5 eq) are added. The reaction mixture is stirred at 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **6-phenoxy pyridine-3-sulfonyl chloride**.

Structure Elucidation and Spectroscopic Data

The structural confirmation of the synthesized **6-phenoxy pyridine-3-sulfonyl chloride** would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenoxy rings. The electron-withdrawing nature of the sulfonyl chloride group and the electronic effects of the phenoxy group will influence the chemical shifts.

Table 2: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.80	d	~2.5	H-2 (Pyridine)
~8.20	dd	~8.5, 2.5	H-4 (Pyridine)
~7.45 - 7.55	m	-	H-3', H-5' (Phenoxy)
~7.25 - 7.35	m	-	H-4' (Phenoxy)
~7.15 - 7.25	m	-	H-2', H-6' (Phenoxy)
~7.00	d	~8.5	H-5 (Pyridine)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the substituents on the pyridine ring.

Table 3: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~163.0	C-6 (Pyridine)
~154.0	C-1' (Phenoxy)
~151.0	C-2 (Pyridine)
~140.0	C-4 (Pyridine)
~130.0	C-3', C-5' (Phenoxy)
~128.0	C-3 (Pyridine)
~126.0	C-4' (Phenoxy)
~122.0	C-2', C-6' (Phenoxy)
~112.0	C-5 (Pyridine)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and phenoxy groups, as well as the pyridine ring.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~1380 - 1400	Strong	Asymmetric SO_2 stretch
~1170 - 1190	Strong	Symmetric SO_2 stretch
~1580 - 1600	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1240 - 1260	Strong	Aryl-O-C asymmetric stretch
~1160 - 1190	Medium	Aryl-O-C symmetric stretch
~550 - 600	Medium	S-Cl stretch

Mass Spectrometry (MS)

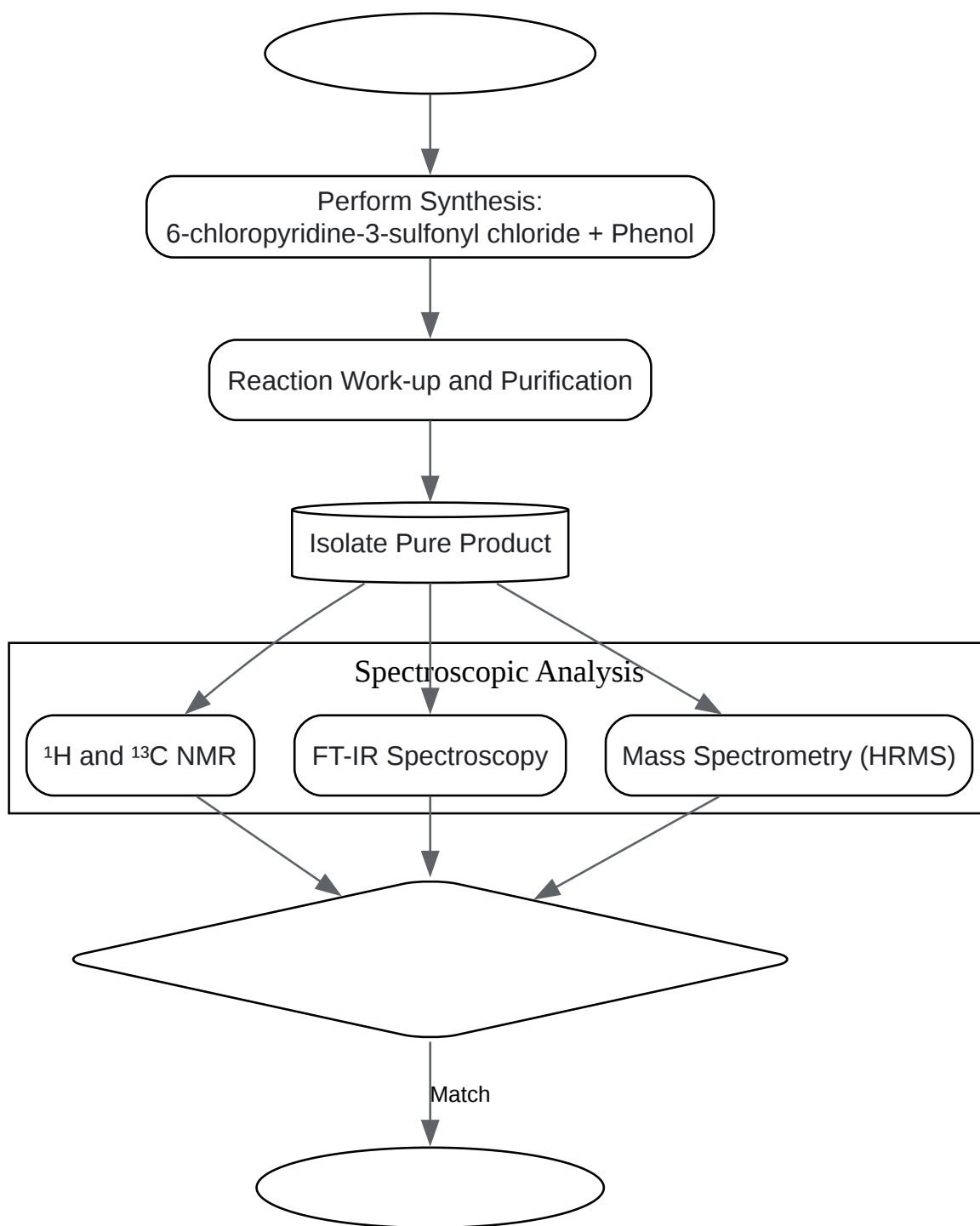
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the target compound. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for chlorine and sulfur.

Table 5: Predicted Mass Spectrometry Data

m/z (Method: ESI+)	Assignment
~270.0	[M+H] ⁺ (for ³⁵ Cl)
~272.0	[M+H] ⁺ (for ³⁷ Cl, isotopic peak)

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **6-phenoxy pyridine-3-sulfonyl chloride**.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and structural elucidation.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and structure elucidation of **6-phenoxy pyridine-3-sulfonyl chloride**. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data, presented in structured tables, offer a clear benchmark for the characterization of the target molecule. This document is intended to facilitate further research and development of novel compounds based on the **6-phenoxy pyridine-3-sulfonyl chloride** scaffold. Researchers are encouraged to use the provided protocols and data as a starting point for their investigations.

- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 6-Phenoxy pyridine-3-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305957#structure-elucidation-of-6-phenoxy pyridine-3-sulfonyl-chloride\]](https://www.benchchem.com/product/b1305957#structure-elucidation-of-6-phenoxy pyridine-3-sulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com